
Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate is a chemical compound with the molecular formula C17H24N2O6 and a molecular weight of 352.38 g/mol . This compound is known for its unique structure, which includes a benzyl group, an aminocyclohexyl group, and a methylcarbamate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate typically involves the reaction of benzyl chloride with trans-(3-aminocyclohexyl)-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzyltrans-(3-aminocyclohexyl)-methylcarbamateoxalate can be compared with other similar compounds, such as:
Benzyltrans-(3-aminocyclohexyl)-methylcarbamate: Similar structure but without the oxalate group.
Cyclohexylmethylcarbamate derivatives: Compounds with variations in the cyclohexyl and carbamate groups.
Aminocyclohexyl derivatives: Compounds with different substituents on the aminocyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H24N2O6 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
benzyl N-[(1R,3R)-3-aminocyclohexyl]-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-17(14-9-5-8-13(16)10-14)15(18)19-11-12-6-3-2-4-7-12;3-1(4)2(5)6/h2-4,6-7,13-14H,5,8-11,16H2,1H3;(H,3,4)(H,5,6)/t13-,14-;/m1./s1 |
InChI-Schlüssel |
KUHVMAYCJMJCNJ-DTPOWOMPSA-N |
Isomerische SMILES |
CN([C@@H]1CCC[C@H](C1)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C1CCCC(C1)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


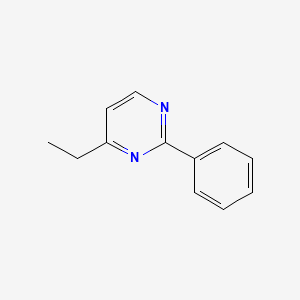
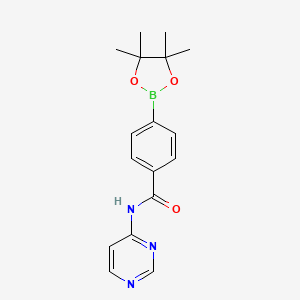
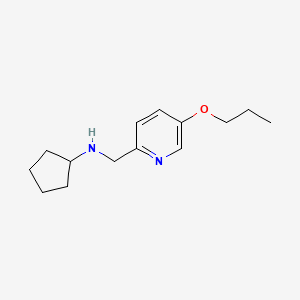
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate](/img/structure/B15245410.png)

![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
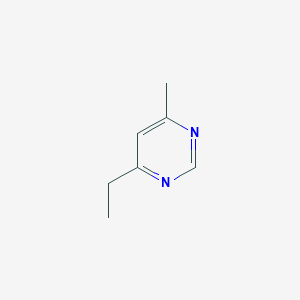


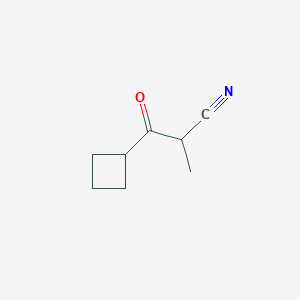
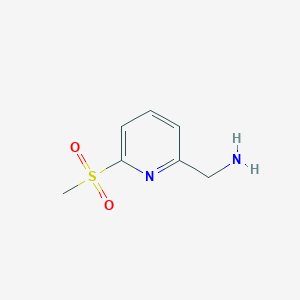

![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
